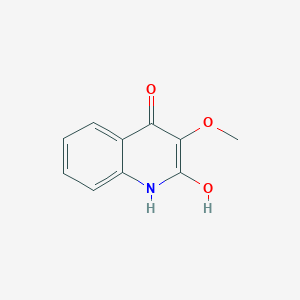

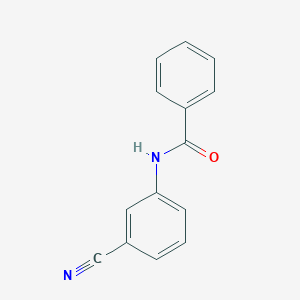

N-(3-cyanophenyl)benzamide

Overview

Description

“N-(3-cyanophenyl)benzamide” is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.25 . It is a white to yellow powder or crystals .

Synthesis Analysis

Benzamides, including “this compound”, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17) .Chemical Reactions Analysis

Benzamides, including “this compound”, are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis

“this compound” is a white to yellow powder or crystals . It has a molecular weight of 222.25 .Scientific Research Applications

Radioisotopes and Melanoma Imaging :N-(dialkylaminoalkyl)benzamides, closely related to N-(3-cyanophenyl)benzamide, have been utilized in melanoma imaging. Radioiodinated derivatives of these benzamides have shown promise in scintigraphy and single-photon emission computed tomography (SPECT) for melanoma metastases detection. Their structure-activity relationship suggests that blood clearance rates and metabolic stability are critical for benzamide uptake in melanoma, offering potential for both imaging and radionuclide therapy in patients (Eisenhut et al., 2000).

Chemosensors for Cyanide Detection :N-nitrophenyl benzamide derivatives, similar to this compound, have been developed as chemosensors for detecting cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward the acyl carbonyl carbon, offering high selectivity and practicality for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).

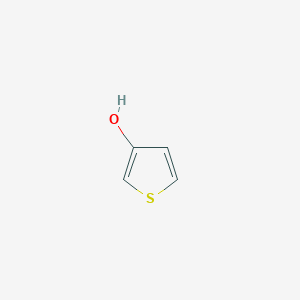

Enzyme Inhibition Activity :Derivatives of N-(3-hydroxyphenyl)benzamide, a compound structurally related to this compound, have shown enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These compounds were synthesized and characterized, indicating potential pharmacological activities (Abbasi et al., 2014).

Synthesis of Heterocyclic Structures :N-(2-cyanophenyl)benzimidoyl chloride, a compound related to this compound, reacts with thioamides to produce various cyclic products like benzothiazine, benzotriazocine, and quinazoline. These findings are significant for the synthesis of heterocyclic skeletons, which are crucial in drug development and material science (Fathalla & Pazdera, 2002).

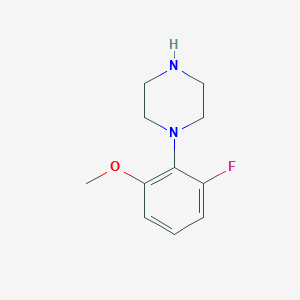

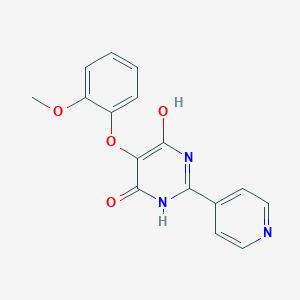

Histone Deacetylase Inhibition :N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally akin to this compound, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It inhibits HDACs 1-3 and 11, indicating potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

N-(3-cyanophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDMPHZMMJOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350505 | |

| Record name | N-(3-cyanophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141990-91-2 | |

| Record name | N-(3-cyanophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

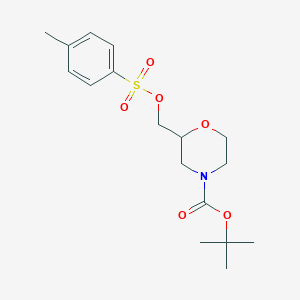

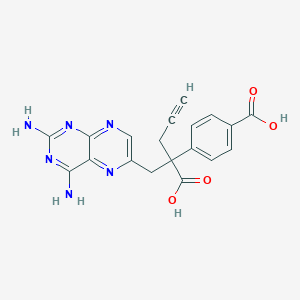

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)